molecular formula C15H13Br2NO B309080 2,5-dibromo-N-(2-ethylphenyl)benzamide

2,5-dibromo-N-(2-ethylphenyl)benzamide

Cat. No.: B309080
M. Wt: 383.08 g/mol
InChI Key: SXGBTJJKVWEUHJ-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-(2-ethylphenyl)benzamide is a halogenated benzamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzamide ring and a 2-ethylphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of bromine, which influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C15H13Br2NO

Molecular Weight

383.08 g/mol

IUPAC Name

2,5-dibromo-N-(2-ethylphenyl)benzamide

InChI

InChI=1S/C15H13Br2NO/c1-2-10-5-3-4-6-14(10)18-15(19)12-9-11(16)7-8-13(12)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

SXGBTJJKVWEUHJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Bromination Patterns
  • 3,5-Dibromo-N-(4-hydroxyphenyl)benzamide (): Bromines at the 3- and 5-positions paired with a 4-hydroxyphenyl group. The hydroxyl group enhances solubility in polar solvents compared to alkyl-substituted analogs .
  • 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide (): A single bromine at position 2 and methoxy groups at 2- and 5-positions. Methoxy groups donate electron density, reducing electrophilic reactivity compared to dibromo derivatives .
  • 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzamide (): Three bromine atoms and a hydroxyl group, increasing molecular weight (MW: ~500 g/mol) and steric hindrance, which may limit solubility .
Amide Nitrogen Substituents
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): A phenethyl group with methoxy substituents enhances lipophilicity (logP ~3.5 estimated) compared to 2-ethylphenyl .
  • 2,5-Dibromo-N-(2-ethylhexyl)benzamide (): A branched 2-ethylhexyl chain increases hydrophobicity (MW: 375.1 g/mol) and may improve membrane permeability in biological systems .

Key Observations :

  • Coupling agents (e.g., DCC) favor amide bond formation over esterification in hydroxyl-substituted derivatives .
  • Bulky alkyl substituents (e.g., 2-ethylhexyl) may reduce reaction yields due to steric hindrance .

Physical and Spectral Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data (¹H-NMR)
2,5-Dibromo-N-(2-ethylphenyl)benzamide Not reported 367.07 Aromatic protons downfield (δ 7.5–8.1)
Rip-B 90 285.34 Methoxy singlet at δ 3.75–3.85
3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzamide Not reported ~500 Hydroxyl proton at δ 5.2–5.5
2,5-Dibromo-N-(2-ethylhexyl)benzamide Not reported 375.1 Alkyl chain protons (δ 0.8–1.5)

Trends :

  • Bromine substituents deshield aromatic protons, shifting NMR signals downfield.
  • Alkyl chains exhibit characteristic upfield shifts in the δ 0.8–1.5 range.

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